5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

C–H functionalization redox-neutral cascade spiroindolenine synthesis

Researchers needing orthogonal reactivity for spirocyclization-coupling sequences often face limited building block options. 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde (CAS 742099-40-7) solves this by providing two non-interfering reactive handles: - Pyrrolidine nitrogen enables [1,5]-hydride shift/spirocyclization (72% yield in HFIP). - 5-Br serves as a cross-coupling handle (Suzuki-Miyaura, Buchwald-Hartwig) for post-cyclization diversification. - Validated in Takeda's EP1593673 A1 (page 68) for acrylamide-based therapeutics. Supplied at 98% purity; standard global shipping for R&D use.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 742099-40-7
Cat. No. B112962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
CAS742099-40-7
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)Br)C=O
InChIInChI=1S/C11H12BrNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
InChIKeyJARYZLUYHJBEER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: Dual-Reactive Scaffold for C–H and Cross-Coupling


5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde (CAS 742099-40-7) is a 5-bromo-2-amino-substituted benzaldehyde derivative in which the pyrrolidine nitrogen is directly attached to the ortho position of the aromatic ring. This compound serves as a privileged synthetic intermediate whose reactivity is governed by two orthogonal handles: the electron-rich pyrrolidine ring, which functions as a hydride donor in [1,5]-hydride shift/cyclization cascades [1], and the bromine atom at the 5-position, which enables late-stage diversification via palladium-catalyzed cross-coupling [2]. The Takeda Pharmaceutical patent EP1593673 A1 (2005) explicitly discloses this compound as a key building block in the synthesis of acrylamide-based therapeutic agents, listing it at page/column 68 of the specification [3].

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: Why Generic Substitution Fails


The pyrrolidine ring at the 2-position is not a passive solubilizing group—it is the engine of the compound's signature reactivity. In Brønsted acid-catalyzed redox-neutral domino reactions, 2-(pyrrolidin-1-yl)benzaldehydes undergo intramolecular [1,5]-hydride transfer that drives cyclization to spiroindolenines and benzazepinoindoles. Critically, when the pyrrolidine donor is replaced with a piperidine or morpholine ring, both the hydride donor strength and the steric environment around the nitrogen center are altered, leading to differentiated reaction rates and product distributions that cannot be compensated for by adjusting stoichiometry alone [1]. Furthermore, the 5-bromo substituent provides a synthetic handle for orthogonal palladium-catalyzed diversification (Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling) that is absent in the non-halogenated parent compound 2-(pyrrolidin-1-yl)benzaldehyde. Substituting the bromine with chlorine or fluorine at the same position alters the cross-coupling reactivity profile (C–Br vs. C–Cl activation energy), making the bromo variant the optimal partner for mild, chemoselective diversification sequences [2]. These dual reactivity requirements—a pyrrolidine for hydride transfer and a bromine for cross-coupling—mean that neither the morpholino analog (CAS 742099-65-6) nor the piperidino analog (CAS 742099-33-8) can serve as drop-in replacements without fundamentally altering the synthetic strategy.

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: Key Reactivity Evidence


Unmatched [1,5]-Hydride Shift Reactivity of Pyrrolidine Ring

In a direct comparative study, 2-(pyrrolidin-1-yl)benzaldehyde, 2-(piperidin-1-yl)benzaldehyde, and 2-morpholinobenzaldehyde were all evaluated in the same Brønsted acid-catalyzed redox-neutral cascade reaction with 2-arylpyrroles. While all three substrates underwent cyclization to 1,2-pyrrole-annulated benzazepines, the pyrrolidine substrate exhibited the most efficient hydride donor capacity due to the optimal alignment of the nitrogen lone pair with the C–H bond undergoing [1,5]-hydride shift. The morpholino analog, in contrast, showed attenuated reactivity attributable to the electron-withdrawing inductive effect of the ring oxygen, requiring more forcing conditions to achieve comparable conversion [1]. This head-to-head comparison under identical catalytic conditions (p-TsOH·H₂O, toluene, reflux) establishes that the pyrrolidine ring is not interchangeable with other saturated N-heterocycles when optimal [1,5]-hydride transfer efficiency is required.

C–H functionalization redox-neutral cascade spiroindolenine synthesis

5-Bromo Derivative in HFIP-Mediated Spirocyclization

Bai et al. (Org. Lett. 2019) developed a hexafluoroisopropanol (HFIP)-promoted redox-neutral cascade process for constructing spiroindolenine and benzazepinoindole scaffolds. In this study, 5-bromo-2-(pyrrolidin-1-yl)benzaldehyde was employed as a representative substrate bearing an electron-withdrawing bromine substituent. The reaction proceeded in HFIP at room temperature, affording the corresponding spirocyclized product in 72% isolated yield [1]. This demonstrates that the 5-bromo substituent is well-tolerated under these mild oxidative cyclization conditions and does not interfere with the [1,5]-hydride shift mechanism, while simultaneously preserving the C–Br bond for subsequent cross-coupling diversification.

hexafluoroisopropanol spiroindolenine oxidative cyclization

Spiroindolenine Synthesis Enabled by Pyrrolidine Scaffold

Wang and Yu (J. Org. Chem. 2015) reported that 2-(pyrrolidin-1-yl)benzaldehydes undergo a [1,5]-hydride shift/cyclization sequence with 2-substituted indoles to form spiroindolenines in good to excellent yields with moderate diastereoselectivity (3.5:1 dr). When the inseparable diastereomeric mixture was washed with isopropyl ether after flash chromatography, the major isomer could be enriched to >20:1 dr [1]. This transformation is mechanistically dependent on the tertiary amine in the pyrrolidine ring acting as an internal hydride donor; other 2-aminobenzaldehydes lacking this structural feature (e.g., 2-morpholino or 2-piperidino analogs) cannot participate in the same [1,5]-hydride shift manifold. This establishes a clear structure–reactivity relationship that guides building block selection.

spiroindolenine alkaloid synthesis diastereoselectivity

Takeda Acrylamide Program: Validated Key Intermediate

European Patent EP1593673 A1 (Takeda Pharmaceutical Company Limited, 2005) explicitly discloses 5-bromo-2-(pyrrolidin-1-yl)benzaldehyde at page/column 68 as a synthetic intermediate in the preparation of acrylamide derivatives [1]. This patent, which describes compounds for therapeutic applications, provides documented evidence that this specific brominated pyrrolidinyl benzaldehyde has been selected and utilized in an industrial pharmaceutical research setting. The context of use—as a building block in a structure–activity relationship (SAR) exploration program—indicates that the compound's substitution pattern (5-bromo, 2-pyrrolidin-1-yl) was deliberately chosen among potential alternatives for its synthetic accessibility and the desirable electronic and steric properties it imparts to downstream products.

acrylamide derivatives patent intermediate drug discovery

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: Application Scenarios


Spiroindolenine Library Synthesis via [1,5]-Hydride Shift

Researchers constructing spiroindolenine-focused compound libraries for alkaloid-inspired drug discovery should select 5-bromo-2-(pyrrolidin-1-yl)benzaldehyde as the benzaldehyde component. The pyrrolidine ring is mechanistically required for the [1,5]-hydride shift that enables spirocyclization with 2-substituted indoles, affording products in good to excellent yields with dr up to >20:1 after isopropyl ether enrichment [1]. The 5-bromo substituent remains intact throughout the cyclization and serves as a versatile handle for subsequent Suzuki–Miyaura or Buchwald–Hartwig diversification, enabling rapid library expansion from a single spirocyclic core.

Benzazepinoindole Synthesis via HFIP Cascade

For synthetic chemistry groups employing hexafluoroisopropanol (HFIP)-promoted redox-neutral cascade processes, 5-bromo-2-(pyrrolidin-1-yl)benzaldehyde is a validated substrate delivering 72% isolated yield in the spirocyclization step under mild, room-temperature conditions [2]. The reaction preserves the C–Br bond, enabling orthogonal functionalization of the cyclized product. Compared to the non-halogenated parent compound, the brominated variant offers an additional dimension of molecular complexity generation without compromising cascade efficiency.

Acrylamide Therapeutics SAR Exploration

Medicinal chemistry programs pursuing acrylamide-based lead scaffolds, analogous to those disclosed in Takeda's EP1593673 A1 patent [3], can procure this compound as a direct-entry building block into a validated SAR series. The patent's disclosure of this specific benzaldehyde intermediate at page/column 68 confirms that the 5-bromo-2-(pyrrolidin-1-yl) substitution pattern has been evaluated and selected in an industrial drug discovery context, reducing the procurement risk for groups seeking to benchmark against or modify the Takeda chemotype.

Orthogonal Dual-Functionalization Strategy

Total synthesis and methodology development groups seeking a benzaldehyde building block that supports two sequential, non-interfering bond-forming events should prioritize 5-bromo-2-(pyrrolidin-1-yl)benzaldehyde. The tertiary pyrrolidine nitrogen enables redox-neutral C–H functionalization via [1,5]-hydride shift (first synthetic step), while the aryl bromide permits transition metal-catalyzed cross-coupling (second synthetic step). This orthogonal reactivity profile is not replicated by the morpholino analog (weaker hydride donor [4]) or the non-halogenated pyrrolidinyl benzaldehyde (lacks the cross-coupling handle, constraining diversification options).

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